(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would cover the known chemical reactions involving the compound, including any products formed and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would cover the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
X-ray Crystallographic Studies
Research on pentacoordinated organogermanium compounds, related to the chemical structure of interest, has provided insights into the structural characteristics of these compounds. X-ray crystallography revealed that compounds possess a TBP-like, pentacoordinated structure, indicating a propensity for forming five-membered rings due to hypercoordination. This structural understanding is crucial for designing new materials with specific electronic or catalytic properties (Takeuchi et al., 2003).
Antimicrobial Activities
Thiazolyl-acetic acid derivatives have shown promising antimicrobial activities. A study on these compounds revealed them as potent antimicrobial agents against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant infections (Shirai et al., 2013).
Solar Cell Applications
Research into novel organic sensitizers for solar cell applications has led to the development of compounds with enhanced photovoltaic efficiency. Studies on functionalized unsymmetrical organic sensitizers demonstrate their ability to convert incident photons to current with high efficiency, suggesting their potential use in improving solar cell performance (Kim et al., 2006).
Anti-inflammatory and Radical Scavenging Agents
The synthesis and evaluation of thiophene-appended pyrazoles through a green protocol have yielded compounds with excellent anti-inflammatory activities and radical scavenging abilities. These findings open avenues for the development of new therapeutic agents for treating inflammatory diseases and combating oxidative stress (Prabhudeva et al., 2017).
Safety And Hazards
This would detail any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary safety precautions.
Future Directions
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properties
IUPAC Name |
2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBSXOOZVYRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350720 | |
Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid | |
CAS RN |
436086-95-2 | |
Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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